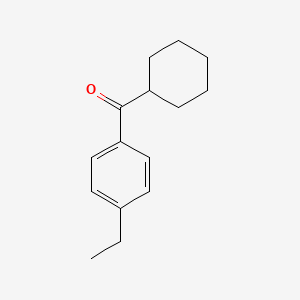![molecular formula C26H23ClN2O3 B15009332 (4E)-1-(3-chloro-4-methylphenyl)-5-[4-(dimethylamino)phenyl]-4-[hydroxy(phenyl)methylidene]pyrrolidine-2,3-dione](/img/structure/B15009332.png)
(4E)-1-(3-chloro-4-methylphenyl)-5-[4-(dimethylamino)phenyl]-4-[hydroxy(phenyl)methylidene]pyrrolidine-2,3-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-BENZOYL-1-(3-CHLORO-4-METHYLPHENYL)-5-[4-(DIMETHYLAMINO)PHENYL]-3-HYDROXY-2,5-DIHYDRO-1H-PYRROL-2-ONE is a complex organic compound with a unique structure that includes benzoyl, chloro, methyl, dimethylamino, and hydroxy functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-BENZOYL-1-(3-CHLORO-4-METHYLPHENYL)-5-[4-(DIMETHYLAMINO)PHENYL]-3-HYDROXY-2,5-DIHYDRO-1H-PYRROL-2-ONE typically involves multi-step organic reactions. The process begins with the preparation of the core pyrrolidine structure, followed by the introduction of the benzoyl, chloro, methyl, and dimethylamino groups through various substitution and addition reactions. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and scalability, making the compound available for research and commercial applications.
Analyse Des Réactions Chimiques
Types of Reactions
4-BENZOYL-1-(3-CHLORO-4-METHYLPHENYL)-5-[4-(DIMETHYLAMINO)PHENYL]-3-HYDROXY-2,5-DIHYDRO-1H-PYRROL-2-ONE undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone.
Reduction: The benzoyl group can be reduced to a benzyl group.
Substitution: The chloro group can be substituted with other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium methoxide). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group yields a ketone, while substitution of the chloro group with a nucleophile results in a new substituted product.
Applications De Recherche Scientifique
4-BENZOYL-1-(3-CHLORO-4-METHYLPHENYL)-5-[4-(DIMETHYLAMINO)PHENYL]-3-HYDROXY-2,5-DIHYDRO-1H-PYRROL-2-ONE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 4-BENZOYL-1-(3-CHLORO-4-METHYLPHENYL)-5-[4-(DIMETHYLAMINO)PHENYL]-3-HYDROXY-2,5-DIHYDRO-1H-PYRROL-2-ONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its molecular targets and pathways are essential to understand its full mechanism of action.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-BENZYL-N-(3-CHLORO-4-METHYLPHENYL)-1-PIPERIDINECARBOXAMIDE
- 4-BENZYL-N-(3-CHLOROPHENYL)-1-PIPERIDINECARBOXAMIDE
- 4-BENZHYDRYL-N-(3-CHLORO-4-METHYLPHENYL)-1-PIPERAZINECARBOXAMIDE
Uniqueness
4-BENZOYL-1-(3-CHLORO-4-METHYLPHENYL)-5-[4-(DIMETHYLAMINO)PHENYL]-3-HYDROXY-2,5-DIHYDRO-1H-PYRROL-2-ONE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
This detailed article provides an overview of the compound, its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Propriétés
Formule moléculaire |
C26H23ClN2O3 |
|---|---|
Poids moléculaire |
446.9 g/mol |
Nom IUPAC |
(4E)-1-(3-chloro-4-methylphenyl)-5-[4-(dimethylamino)phenyl]-4-[hydroxy(phenyl)methylidene]pyrrolidine-2,3-dione |
InChI |
InChI=1S/C26H23ClN2O3/c1-16-9-12-20(15-21(16)27)29-23(17-10-13-19(14-11-17)28(2)3)22(25(31)26(29)32)24(30)18-7-5-4-6-8-18/h4-15,23,30H,1-3H3/b24-22+ |
Clé InChI |
VOMFAYTUGPHXMZ-ZNTNEXAZSA-N |
SMILES isomérique |
CC1=C(C=C(C=C1)N2C(/C(=C(/C3=CC=CC=C3)\O)/C(=O)C2=O)C4=CC=C(C=C4)N(C)C)Cl |
SMILES canonique |
CC1=C(C=C(C=C1)N2C(C(=C(C3=CC=CC=C3)O)C(=O)C2=O)C4=CC=C(C=C4)N(C)C)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(5E)-5-(3,4-dimethoxybenzylidene)-2-[(4-methylphenyl)amino]-1,3-thiazol-4(5H)-one](/img/structure/B15009255.png)
![(2Z,5E)-2-[(2,4-dimethylphenyl)imino]-5-{[5-(4-methoxy-2-nitrophenyl)furan-2-yl]methylidene}-1,3-thiazolidin-4-one](/img/structure/B15009257.png)
![1,5-dimethyl-4-{[(E)-{4-[(1-methyl-1H-imidazol-2-yl)sulfanyl]-3-nitrophenyl}methylidene]amino}-2-phenyl-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B15009272.png)
![4-{[(E)-furan-2-ylmethylidene]amino}-N-(pyridin-2-yl)benzenesulfonamide](/img/structure/B15009275.png)
![6-Amino-4-(4-butoxyphenyl)-3-tert-butyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B15009276.png)
![N-[4,5-bis(4-methoxyphenyl)-1,3-thiazol-2-yl]-3,3-diphenylpropanamide](/img/structure/B15009281.png)
![3-Hydroxy-N'-[(E)-[1-(4-iodophenyl)-2,5-dimethyl-1H-pyrrol-3-YL]methylidene]benzohydrazide](/img/structure/B15009285.png)
![2-(furan-2-yl)-N-{(E)-[4-(methylsulfanyl)phenyl]methylidene}imidazo[1,2-a]pyridin-3-amine](/img/structure/B15009286.png)
![(2Z)-3-imino-2-[2-(3-nitrophenyl)hydrazinylidene]-3-(piperidin-1-yl)propanenitrile](/img/structure/B15009292.png)

![2-(3,4-dimethylphenoxy)-N-[2-(4-methylphenyl)benzotriazol-5-yl]acetamide](/img/structure/B15009306.png)

![3-[4-(3-Chlorophenyl)piperazin-1-yl]-1-[2-(3,4-dimethoxyphenyl)ethyl]pyrrolidine-2,5-dione](/img/structure/B15009322.png)
![2-[(2,5-dichlorobenzyl)sulfanyl]-N-[(E)-(4-iodophenyl)methylidene]-1,3-benzothiazol-6-amine](/img/structure/B15009326.png)
